molecular formula C8H13N5 B13336179 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13336179
M. Wt: 179.22 g/mol
InChI Key: NETNZLWOFCRYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate. The reaction proceeds through the loss of dimethylamine, followed by cyclization via nucleophilic attack on the cyano group . This method is efficient and yields the desired pyrazole derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring is generally resistant to oxidation, but the side chains can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form pyrazoline or pyrazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate can be used to oxidize the side chains.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can reduce the compound.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Pyrazoline and pyrazolidine derivatives.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
  • 5-Amino-1-(4-methylphenyl)pyrazole
  • 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole

Uniqueness

5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its dimethylamino and ethyl substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-3-(dimethylamino)-1-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H13N5/c1-4-13-7(10)6(5-9)8(11-13)12(2)3/h4,10H2,1-3H3

InChI Key

NETNZLWOFCRYSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)N(C)C)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.